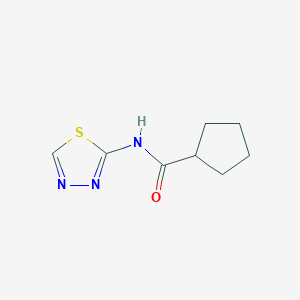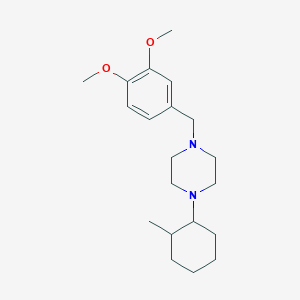
1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine typically involves the reaction of 1-(3-methoxybenzyl)piperazine with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The methoxy group can be demethylated to a hydroxyl group using reagents like boron tribromide.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon.
Reduction: Boron tribromide for demethylation.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-(3-Methoxybenzyl)-4-(2-aminobenzyl)piperazine.
Reduction: 1-(3-Hydroxybenzyl)-4-(2-nitrobenzyl)piperazine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The nitro and methoxy groups may play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
1-(3-Methoxybenzyl)piperazine: Lacks the nitro group, potentially altering its biological activity.
4-(2-Nitrobenzyl)piperazine: Lacks the methoxy group, which may affect its chemical reactivity.
Uniqueness
1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and biological activity. This dual functionality may provide a broader range of applications compared to similar compounds.
Propiedades
Fórmula molecular |
C19H23N3O3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
1-[(3-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23N3O3/c1-25-18-7-4-5-16(13-18)14-20-9-11-21(12-10-20)15-17-6-2-3-8-19(17)22(23)24/h2-8,13H,9-12,14-15H2,1H3 |
Clave InChI |
HFQDXJGPOIAGJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(3,3'-Dimethyl-4,4'-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B10891002.png)
![2-[(2,4-dinitrophenyl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B10891008.png)
![2-[(2-chlorophenyl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10891010.png)
![methyl 3-methyl-4-{5-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B10891016.png)


![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891044.png)
![N-(2-cyanophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10891061.png)
![2-(4-Bromophenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10891067.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B10891071.png)
![Methyl 6-(2,4-dichlorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10891083.png)
![2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10891089.png)
![Propan-2-yl 4,5-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10891104.png)
![Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10891107.png)
